molecular formula C13H20N4O4S B555725 H-Arg(Tos)-OH CAS No. 4353-32-6

H-Arg(Tos)-OH

Cat. No. B555725
CAS RN: 4353-32-6
M. Wt: 328.39 g/mol
InChI Key: SLTWQHUEZWYAOI-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of H-Arg(Tos)-OH is quite complex. It has a molecular weight of 328.39 g/mol . The InChI representation of its structure is InChI=1S/C13H20N4O4S/c1-9-4-6-10 (7-5-9)22 (20,21)17-13 (15)16-8-2-3-11 (14)12 (18)19/h4-7,11H,2-3,8,14H2,1H3, (H,18,19) (H3,15,16,17)/t11-/m0/s1 . The SMILES representation is CC1=CC=C (C=C1)S (=O) (=O)NC (=NCCC [C@@H] (C (=O)O)N)N .


Physical And Chemical Properties Analysis

H-Arg(Tos)-OH has several physical and chemical properties. It has a molecular weight of 328.39 g/mol. It has 4 hydrogen bond donors and 6 hydrogen bond acceptors. Its XLogP3-AA is -2.3. Its exact mass and monoisotopic mass are 328.12052631 g/mol. Its topological polar surface area is 156 Ų .

Scientific Research Applications

  • TOF Spectra of Direct Recoils Chemisorption of O2, H2O, and CH2OH on Magnesium


    This study by Schultz et al. (1984) in "Surface Science" focuses on the Time-of-Flight (TOF) analysis of directly recoiled surface atoms produced by pulsed Ar+ ion irradiation to monitor chemisorption of various gases on polycrystalline magnesium. The findings include insights into reaction kinetics and surface stoichiometry consistent with Mg(OH)2 for water reactions, which may provide indirect insights into the behavior of H-Arg(Tos)-OH in similar conditions (Schultz et al., 1984).

  • Kinetic Studies of Hydroxyl Radicals in Shock Waves
    Schott (1960) in the "Journal of Chemical Physics" studied the chemical reaction zone in shock waves in H2-O2-Ar mixtures, focusing on OH radical concentration. Although not directly related to H-Arg(Tos)-OH, the study's insights into the behavior of hydroxyl radicals under these conditions could be indirectly relevant (Schott, 1960).

  • Flame Flow Tagging Velocimetry with 193-nm H2O Photodissociation
    Wehrmeyer et al. (1999) in "Applied optics" introduced a nonintrusive flow tagging method called hydroxyl tagging velocimetry (HTV), which could provide insights into the interaction of H-Arg(Tos)-OH with hydroxyl radicals in high-temperature flow fields (Wehrmeyer et al., 1999).

  • Radical Intermediates Generated in the Reactions of l-Arginine with Hydroxyl Radical and Sulfate Radical Anion
    Ito et al. (2009) in "Radiation Physics and Chemistry" explored the reactions of l-arginine with hydroxyl radical and sulfate radical anion. This study is particularly relevant as it involves l-arginine, which is structurally similar to H-Arg(Tos)-OH, providing insights into potential radical interactions and kinetic properties (Ito et al., 2009).

  • Identification of H2O·HO in Argon Matrices
    Langford et al. (2000) in the "Journal of the American Chemical Society" investigated the infrared spectrum of OH in Ar matrices, a study that might offer indirect insights into the interactions of similar compounds in argon matrices, potentially relevant to understanding the behavior of H-Arg(Tos)-OH in similar environments (Langford et al., 2000).

properties

IUPAC Name

(2S)-2-amino-5-[[amino-[(4-methylphenyl)sulfonylamino]methylidene]amino]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4O4S/c1-9-4-6-10(7-5-9)22(20,21)17-13(15)16-8-2-3-11(14)12(18)19/h4-7,11H,2-3,8,14H2,1H3,(H,18,19)(H3,15,16,17)/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLTWQHUEZWYAOI-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(=NCCCC(C(=O)O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(=NCCC[C@@H](C(=O)O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30428591
Record name H-Arg(Tos)-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30428591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

H-Arg(Tos)-OH

CAS RN

4353-32-6
Record name H-Arg(Tos)-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30428591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
H-Arg(Tos)-OH
Reactant of Route 2
Reactant of Route 2
H-Arg(Tos)-OH
Reactant of Route 3
H-Arg(Tos)-OH
Reactant of Route 4
H-Arg(Tos)-OH
Reactant of Route 5
H-Arg(Tos)-OH
Reactant of Route 6
H-Arg(Tos)-OH

Citations

For This Compound
22
Citations
H YAJIMA, Y KISO, K KITAGAWA - Chemical and Pharmaceutical …, 1974 - jstage.jst.go.jp
The protected nonadecapeptide and the C-terminal dipeptide corresponding to positions 38 through 56 and 57-58 of the basic trypsin inhibitor from bovine pancreas were prepared. …
Number of citations: 5 www.jstage.jst.go.jp
H YAJIMA, H OGAWA, H WATANABE… - Chemical and …, 1975 - jstage.jst.go.jp
Trifluoromethanesulphonic acid removed all protecting groups from Z-Thr-Lys (Z)-Pro-Arg (Tos)-OH to give the phagocytosis-stimulating tetrapeptide, H-Thr-Lys-Pro-Arg-OH, named …
Number of citations: 52 www.jstage.jst.go.jp
矢島治明, 木曽良明, 小川宏, 藤井信孝… - Chemical and …, 1975 - jlc.jst.go.jp
Chemistry by Fluorosulphonic Acid and Methanesulphonic Acid Page 1 1164 ‘ Vol. 23 (1975) Ch . Ph . B 11. 23(65n)11154ifiréfi(191r175) , UDC 547. 466. 1. 057 Studies on Peptides. In…
Number of citations: 97 jlc.jst.go.jp
K KITAGAWA, N KAWAI, Y Kiso, T AKITA… - Chemical and …, 1983 - jstage.jst.go.jp
A newly isolated bovine brain pentapeptide, Thr-Ser-Lys-Tyr-Arg (neo-kyotorphin), which contains the Tyr-Arg (kyotorphin) unit at its carboxyl terminal portion, was synthesized by using …
Number of citations: 6 www.jstage.jst.go.jp
O NISHIMURA, M FUJINO - Chemical and Pharmaceutical Bulletin, 1976 - jstage.jst.go.jp
The p-methoxybenzenesulfonyl (MBS) group was used to protect the ω-guanidino function in arginine and was found to be more easily and completely removed by treatment with …
Number of citations: 80 www.jstage.jst.go.jp
H Yajima, N Fujii, H Ogawa, H Kawatani - Journal of the Chemical …, 1974 - pubs.rsc.org
Trifluoromethanesulphonic acid was found to cleave, in the presence of anisole, a number of protecting groups currently employed in peptide chemistry without significant side reactions…
Number of citations: 176 pubs.rsc.org
H Yajima, Y Kiso, H Ogawa, N Fujii… - Chemical and …, 1975 - jstage.jst.go.jp
Chemistry by Fluorosulphonic Acid and Methanesulphonic Acid Page 1 1164 ‘ Vol. 23 (1975) Ch . Ph . B 11. 23(65n)11154ifiréfi(191r175) , UDC 547. 466. 1. 057 Studies on Peptides. In…
Number of citations: 13 www.jstage.jst.go.jp
H Aiba, Y Shimonishi - Bulletin of the Chemical Society of Japan, 1980 - journal.csj.jp
For the synthesis of bovine proinsulin, the S-sulfonate of the Ala–Leu–Glu–Leu–Ala–Gly–Gly–Pro–Gly–Ala–Gly–Gly–Leu–Glu–Gly–Pro–Pro–Gln–Lys[Z(2-Cl)]–Arg–A-chain, which …
Number of citations: 7 www.journal.csj.jp
H WATANABE, H OGAWA, H YAJIMA - … and Pharmaceutical Bulletin, 1975 - jstage.jst.go.jp
The octadecapeptide corresponding to the entire amino acid sequence of porcine β-MSH was synthesized by assembling four peptide subunits; Z (OMe)-Asp (OBzl)-Glu-(OBzl)-Gly-OH (…
Number of citations: 13 www.jstage.jst.go.jp
J Samanen, F Ali, T Romoff, R Calvo… - Journal of medicinal …, 1991 - ACS Publications
The development of potent antithrombotic agents from the fibrinogen platelet receptor binding sequences Fg-a 572-575-Arg-Gly-Asp-Ser-and Fg-400-411-HHLGGAKQAGDV, believed …
Number of citations: 247 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.